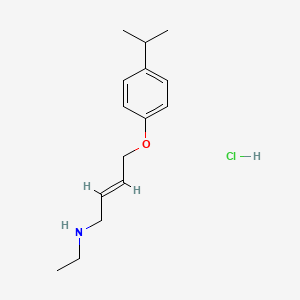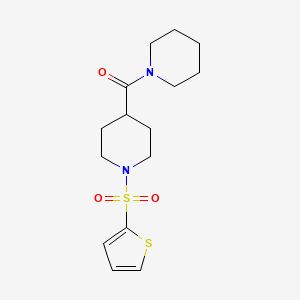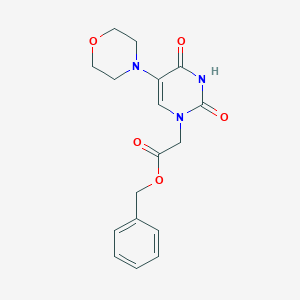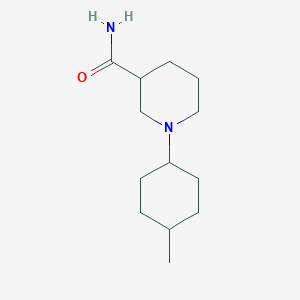
N-ethyl-4-(4-isopropylphenoxy)but-2-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(4-isopropylphenoxy)but-2-en-1-amine hydrochloride, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound was first synthesized in 2010 and has since been studied extensively for its unique properties and potential applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of N-ethyl-4-(4-isopropylphenoxy)but-2-en-1-amine hydrochloride is not yet fully understood. However, preliminary studies suggest that the compound may act by inhibiting certain enzymes that are involved in cell growth and proliferation. This mechanism of action makes the compound a potential candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
N-ethyl-4-(4-isopropylphenoxy)but-2-en-1-amine hydrochloride has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound is able to inhibit the growth and proliferation of certain types of cancer cells. Additionally, the compound has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-ethyl-4-(4-isopropylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its potent activity against certain types of cancer cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, the compound's complex synthesis method and limited availability may present limitations for its use in certain types of research.
Orientations Futures
There are several potential future directions for research involving N-ethyl-4-(4-isopropylphenoxy)but-2-en-1-amine hydrochloride. One promising direction is the development of new cancer therapies based on the compound's potent activity against cancer cells. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in other fields of research, such as neurology and immunology. Finally, efforts to optimize the synthesis method and increase the availability of the compound may also be a focus of future research.
In conclusion, N-ethyl-4-(4-isopropylphenoxy)but-2-en-1-amine hydrochloride is a novel chemical compound that has potential applications in various fields of scientific research. Its unique properties and potent activity against certain types of cancer cells make it a valuable tool for researchers studying cancer biology and developing new cancer therapies. Further research is needed to fully understand the compound's mechanism of action and potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of N-ethyl-4-(4-isopropylphenoxy)but-2-en-1-amine hydrochloride involves a series of chemical reactions that are carried out under controlled conditions. The process involves the use of various reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis of this compound is a complex process that requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
N-ethyl-4-(4-isopropylphenoxy)but-2-en-1-amine hydrochloride has a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of drug discovery. The compound has been shown to have potent activity against certain types of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(E)-N-ethyl-4-(4-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-16-11-5-6-12-17-15-9-7-14(8-10-15)13(2)3;/h5-10,13,16H,4,11-12H2,1-3H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKPFMZPTQNFIO-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=CCOC1=CC=C(C=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC/C=C/COC1=CC=C(C=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-ethyl-4-(4-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6078531.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)

![3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078579.png)


![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)